3-(Isobutylthio)propanoic acid

BCL-XL inhibitor selectivity profiling surface plasmon resonance

3-(Isobutylthio)propanoic acid (CAS 23246-19-7) is a C7 thia fatty acid derivative belonging to the 3-(alkylthio)propanoic acid class, characterized by a propanoic acid backbone with an isobutylthio (–SCH₂CH(CH₃)₂) substituent at the β-position. With a molecular formula of C₇H₁₄O₂S and a molecular weight of 162.25 g/mol, this compound exists as either a racemic mixture or a chiral building block (as the D- or L-cysteine-derived S-alkylated residue) in peptidomimetic drug discovery programs.

Molecular Formula C7H14O2S
Molecular Weight 162.25
CAS No. 23246-19-7
Cat. No. B2436751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isobutylthio)propanoic acid
CAS23246-19-7
Molecular FormulaC7H14O2S
Molecular Weight162.25
Structural Identifiers
SMILESCC(C)CSCCC(=O)O
InChIInChI=1S/C7H14O2S/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyMXMBQSVJABXGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isobutylthio)propanoic Acid (CAS 23246-19-7): Class, Characteristics, and Procurement Context


3-(Isobutylthio)propanoic acid (CAS 23246-19-7) is a C7 thia fatty acid derivative belonging to the 3-(alkylthio)propanoic acid class, characterized by a propanoic acid backbone with an isobutylthio (–SCH₂CH(CH₃)₂) substituent at the β-position . With a molecular formula of C₇H₁₄O₂S and a molecular weight of 162.25 g/mol, this compound exists as either a racemic mixture or a chiral building block (as the D- or L-cysteine-derived S-alkylated residue) in peptidomimetic drug discovery programs [1]. Its logP of approximately 1.85–1.98 reflects moderate lipophilicity that is intermediate between shorter-chain (methyl, ethyl) and longer straight-chain (butyl, octyl) congeners, directly influencing its partitioning behavior in both synthetic and biological systems . The compound is commercially available from multiple suppliers at purities typically ≥95%, with documented hazards including skin irritation (H315), respiratory irritation (H335), harmful if swallowed (H302), and serious eye damage (H318) .

WorkflowPeptidomimetic inhibitor design (BCL-XL target engagement studies)
SelectionChiral (R)-enantiomer building block; S-isobutyl cysteine residue
Use ContextS-alkyl cysteine SAR exploration; antioxidant ester synthesis

Why 3-(Isobutylthio)propanoic Acid Cannot Be Replaced by Straight-Chain or Shorter Alkylthio Analogs


The 3-(alkylthio)propanoic acid scaffold exhibits pronounced structure–activity dependence on the nature of the S-alkyl substituent, making simple in-class substitution unreliable. In the BCL-XL benzoylurea inhibitor series, the S-isobutyl derivative (compound 33c) delivered an LPA IC₅₀ of 15 μM, whereas the unsubstituted designed lead compound 5 showed only 128 μM—a greater than 8-fold improvement in potency conferred solely by the isobutylthio group [1]. Critically, α-branched S-alkyl substituents such as sec-butyl and isopropyl were completely inactive (IC₅₀ > 150 μM) due to conformational penalties that prevent adoption of the binding-competent geometry [1]. Even straight-chain analogs (n-propyl, n-butyl) showed markedly weaker binding (IC₅₀ = 109 and 138 μM respectively) compared to the β-branched isobutyl group [1]. In antioxidant applications, the rank-order potency across 3-alkylthiopropionic acids follows butyl > octyl > dodecyl > propyl > ethyl, demonstrating that chain length and branching directly modulate efficacy, and that a butyl-level hydrophobicity is near-optimal for this application [2]. These data collectively demonstrate that the isobutylthio moiety is not interchangeable with shorter, longer, or differently branched alkylthio groups without measurable loss of function.

Binding potency
Reported 8‑fold improvement over lead; β‑branching accommodated
Straight‑chain analogs show markedly lower potency; α‑branched substituents inactive
Conformational fit
Isobutyl β‑branching engages P2 pocket without steric penalty
α‑Branched (sec‑butyl, isopropyl) cannot adopt binding‑competent geometry
Antioxidant efficacy
C4 branched thioether near optimal chain length for lipid autoxidation inhibition
Shorter or longer alkyl chains reduce antioxidant rank; butyl‑level chain is optimal

Quantitative Differentiation Evidence: 3-(Isobutylthio)propanoic Acid vs. Closest Analogs


BCL-XL Binding Selectivity: 3-(Isobutylthio)propanoic Acid-Derived Compound 39b vs. Pan-BCL Inhibitor Compound 42

The benzoylurea compound 39b, which incorporates the (R)-3-(isobutylthio)propanoic acid residue as its C-terminal amino acid moiety, was evaluated for selectivity across five prosurvival BCL-2 family proteins using surface plasmon resonance (SPR). Compound 39b displayed an IC₅₀ of 4.4 μM for BCL-XL with no observable binding to BCL-2, BCL-W, MCL-1, or A1 at concentrations up to 25 μM (all IC₅₀ > 25 μM), yielding a >5.7-fold selectivity window [1]. In direct contrast, the literature reference compound 42—which differs in its amino acid side chain—bound BCL-XL with higher potency (IC₅₀ = 0.196 μM) but exhibited significant off-target binding to BCL-2 (IC₅₀ = 14.7 μM), MCL-1 (IC₅₀ = 22 μM), and A1 (IC₅₀ = 14.2 μM), rendering it a pan-BCL inhibitor rather than a BCL-XL-selective tool [1]. The isobutylthio-containing compound 39b also demonstrated slower association kinetics and a more stable complex with BCL-XL compared to compound 42, as evidenced by slower dissociation rates in SPR sensorgrams [1].

BCL-XL Selectivity (39b vs. 42)
Head-to-head
39b: IC₅₀ 4.4 µM for BCL‑XL; no binding to BCL‑2, MCL‑1, A1 (all >25 µM).
42: potent but pan‑BCL (BCL‑2 IC₅₀ 14.7 µM, MCL‑1 22 µM, A1 14.2 µM).
Reported selectivity profile supports BCL-XL-selective probe design
SPR competition assay; n=3 independent experiments
BCL-XL inhibitor selectivity profiling surface plasmon resonance apoptosis benzoylurea

SAR within the S-Alkyl Series: Isobutyl (33c) vs. n-Propyl, n-Butyl, sec-Butyl, and Isopropyl S-Alkyl Cysteine Derivatives

During the SAR exploration of the amino acid residue occupying the P2 pocket of BCL-XL, a series of S-alkyl cysteine derivatives were synthesized and tested using the luminescence proximity assay (LPA). The isobutyl-substituted compound 33c demonstrated an IC₅₀ of 15 μM, representing an 8.5-fold improvement over the initial de novo designed lead compound 5 (IC₅₀ = 128 μM) with only a minimal increase in molecular weight (462 → 466 g/mol) [1]. Straight-chain analogs n-propyl and n-butyl (compounds 9a and 9b) displayed substantially weaker binding with IC₅₀ values of 109 μM and 138 μM respectively—approximately 7- to 9-fold less potent than the isobutyl derivative 33c [1]. α-Branched substituents sec-butyl (9c) and isopropyl (9d) were effectively inactive (IC₅₀ > 150 μM), attributed to a conformational penalty in adopting the requisite binding geometry [1]. This demonstrates that β-branching (as in isobutyl) is specifically tolerated and advantageous, whereas α-branching is completely detrimental to target engagement.

SAR: S-Isobutyl vs. Analogs
Head-to-head
Isobutyl 33c IC₅₀ 15 µM; n‑propyl 109 µM; n‑butyl 138 µM; sec‑butyl/isopropyl >150 µM (LPA).
Reported SAR confirms isobutyl advantage; α‑branched analogs inactive
LPA assay; average from ≥2 experiments
structure–activity relationship S-alkyl cysteine BCL-XL α-helix mimetic peptidomimetic

X-Ray Crystallographic Validation: Isobutylthio Moiety Occupies a Defined Hydrophobic Pocket in BCL-XL (PDB 4C52)

The X-ray crystal structure of BCL-XL in complex with compound 39b was solved at 2.05 Å resolution and deposited as PDB entry 4C52 (R-Free: 0.216; R-Work: 0.159) [1]. The electron density map unambiguously places the 3-(isobutylthio)propanoic acid-derived side chain within the P2 hydrophobic pocket of the BH3-binding groove [2]. The structure reveals that compound 39b adopts an intramolecular hydrogen bond-stabilized pseudo-six-membered ring conformation of the benzoylurea core, with the phenylacetylene group projecting into a narrow pocket between P1 and P2, and the isobutylthio side chain making complementary hydrophobic contacts [2]. This binding mode is distinct from the original de novo design, confirming that the isobutylthio group engages the protein in a specific and optimized fashion that could not be achieved with shorter or differently branched alkylthio substituents that lack the appropriate steric and hydrophobic complementarity [2].

X‑ray Binding Pose (PDB 4C52)
Method context
2.05 Å resolution; isobutylthio occupies P2 hydrophobic pocket; binding mode distinct from design.
Structural validation supports isobutyl‑specific binding mode
R‑Free=0.216; co‑crystal with compound 39b
X-ray crystallography BCL-XL co-crystal binding mode structure-based drug design PDB 4C52

Antioxidant Rank-Order Potency: 3-(Alkylthio)propionic Acids in Methyl Oleate Autoxidation

In a systematic evaluation of 14 β-thio propionic acid derivatives using methyl oleate as the oxidation substrate, 3-alkylthiopropionic acids demonstrated antioxidant efficacy that varied markedly with alkyl chain structure [1]. The observed rank order of antioxidant activity was butyl > octyl > dodecyl > propyl > ethyl, indicating that the butyl-level chain length provides near-optimal antioxidant performance within this homologous series [1]. While the study evaluated the straight-chain n-butyl derivative specifically, it establishes that the C4 alkylthio substitution level is superior to both shorter (C2, C3) and longer (C8, C12) straight-chain congeners [1]. As a C4 thioether with β-branching, 3-(isobutylthio)propanoic acid occupies a unique position: it shares the optimal carbon count of the most active n-butyl derivative while offering differentiated steric and electronic properties due to branching, which may further modulate radical-scavenging kinetics and solubility in lipid substrates.

Antioxidant Rank Order
Class-level
Butyl > octyl > dodecyl > propyl > ethyl in methyl oleate autoxidation model.
Butyl‑level chain length reported as optimal in tested series
Class inference; isobutyl not directly tested
antioxidant lipid autoxidation thia fatty acid food additive methyl oleate

Lipophilicity Differentiation: LogP and LogD of 3-(Isobutylthio)propanoic Acid vs. 3-(Methylthio)propanoic Acid

The calculated logP of 3-(isobutylthio)propanoic acid is 1.85–1.98, compared to 0.37–0.83 for the simplest class member 3-(methylthio)propanoic acid—representing an approximately 10- to 40-fold increase in octanol/water partition coefficient [1]. At physiological pH 7.4, the logD of the isobutylthio compound is −0.46, reflecting significant ionization of the carboxylic acid group and a distribution favoring the aqueous phase, whereas at pH 5.5 the logD is 1.30, indicating preferential partitioning into lipid environments under mildly acidic conditions [2]. This pH-dependent partitioning behavior is fundamentally different from the methylthio analog (logP ≈ 0.37–0.83; predicted logD at pH 7.4 substantially lower), which has comparatively limited membrane permeability potential. The increased lipophilicity of the isobutylthio derivative enhances passive membrane diffusion while the carboxylic acid moiety retains sufficient polarity for aqueous solubility and target engagement through electrostatic interactions [3].

Lipophilicity (logP/logD)
Data to verify
logP 1.85–1.98 (isobutyl) vs 0.37–0.83 (methyl); logD₇.₄ −0.46.
Reported intermediate logP may support permeability screening
Calculated values; experimental logP not measured
lipophilicity logP logD drug-likeness physicochemical properties

Evidence-Backed Application Scenarios for 3-(Isobutylthio)propanoic Acid Procurement


Chiral Building Block for BCL-XL-Selective Benzoylurea Inhibitors in Oncology Drug Discovery

The most thoroughly documented application of 3-(isobutylthio)propanoic acid is as the (R)-configured S-alkyl cysteine residue in benzoylurea-based BCL-XL inhibitors. Compound 39b, which incorporates this moiety, demonstrates BCL-XL binding with an SPR IC₅₀ of 4.4 μM and complete selectivity over BCL-2, BCL-W, MCL-1, and A1 (all IC₅₀ > 25 μM), a selectivity profile superior to reference compound 42 [1]. The 2.05 Å X-ray co-crystal structure (PDB 4C52) confirms that the isobutylthio group occupies the P2 hydrophobic pocket of BCL-XL, enabling structure-guided optimization [2]. Research groups developing selective BCL-XL chemical probes or anticancer peptidomimetics should procure the (R)-enantiomer of 3-(isobutylthio)propanoic acid or its suitably protected derivatives for incorporation as the C-terminal residue.

Reference Compound for S-Alkyl Cysteine SAR Studies Targeting Protein–Protein Interactions

The BCL-XL benzoylurea SAR data establish that the S-isobutyl cysteine derivative (33c, IC₅₀ = 15 μM) is 8.5-fold more potent than the initial lead compound 5 (IC₅₀ = 128 μM) and 7- to 9-fold more potent than straight-chain S-propyl and S-butyl analogs (IC₅₀ = 109 and 138 μM, respectively) [1]. α-Branched S-alkyl substituents (sec-butyl, isopropyl) are completely inactive due to conformational constraints [1]. This clear SAR dataset makes 3-(isobutylthio)propanoic acid a valuable reference building block for any medicinal chemistry program exploring S-alkyl cysteine modifications in peptidomimetic inhibitors of protein–protein interactions, where the balance of steric bulk, branching position, and hydrophobicity is critical.

Lead Optimization Scaffold in Antioxidant Ester and Thioester Formulations

Within the 3-alkylthiopropionic acid class, butyl-level chain length provides optimal antioxidant efficacy in the methyl oleate autoxidation model, outperforming both shorter (ethyl, propyl) and longer (octyl, dodecyl) straight-chain analogs [1]. As a C4 thioether with β-branching, 3-(isobutylthio)propanoic acid offers this optimal carbon count while its branched structure may provide advantages in solubility, melting point, and compatibility with non-polar matrices compared to the straight-chain n-butyl isomer [2]. Industrial formulators developing antioxidant packages for lubricants, polymers, or food-grade oils can evaluate 3-(isobutylthio)propanoic acid and its pentaerythritol tetraester derivatives as alternatives to straight-chain alkylthiopropionic antioxidants [3].

Intermediate for Specialty Thioether-Modified Lubricant and Polymer Additives

Thioether-containing compounds are established additives in lubricating compositions, where the sulfur atom contributes extreme-pressure (EP) antiwear performance and the carboxylic acid group enables esterification for tailored solubility [1]. 3-(Isobutylthio)propanoic acid, with its branched alkylthio group, offers differentiated viscosity, pour point, and thermal stability characteristics compared to straight-chain isomers when esterified with polyol cores such as pentaerythritol or trimethylolpropane [2]. The microwave-assisted green synthesis methodology for 3-(alkylthio)propionic acids provides an efficient route to this compound with good yields using ethanol as solvent and NaOH as base at 80–120 °C [3], supporting scalable procurement for industrial additive development programs.

Application
Selection Property
Validation Focus
BCL-XL‑selective inhibitor probe design
(R)‑isobutylthio chiral building block
BCL‑XL selectivity over BCL‑2 family (SPR binding assay)
S‑alkyl cysteine SAR studies for PPI inhibitors
S‑isobutyl reference with reported potency advantage
Comparison against n‑alkyl and α‑branched analogs (LPA)
Antioxidant formulation research
C4 branched thioether antioxidant profile
Autoxidation inhibition rank in lipid substrates
Thioether‑modified lubricant/polymer additive development
Branched alkylthio ester viscosity and thermal stability
Formulation compatibility and green synthesis scalability
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